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Compound of Interest

Compound Name:
2-(5-methyl-1H-pyrazol-3-yl)acetic

acid

CAS No.: 1024606-13-0

Cat. No.: B2743698

Get Quote

Executive Summary & Physicochemical Context
5-Methylpyrazole-3-acetic acid (CAS 1103508-20-8 or related isomers) is a critical amphoteric

intermediate used in the synthesis of pharmaceuticals such as Mepiprazole. Its structure

features a pyrazole core (basic/H-bond donor-acceptor) and an acetic acid side chain (acidic).

Unlike its rigid analog 5-methylpyrazole-3-carboxylic acid, the acetic acid derivative possesses

a methylene spacer (

) between the ring and the carboxyl group. This spacer increases conformational flexibility and
lipophilicity, generally enhancing solubility in polar organic solvents compared to the direct
carboxylic acid.

Key Physicochemical Properties (Predicted & Observed)
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Property Value / Characteristic Impact on Solubility

Molecular Weight ~140.14 g/mol
Low MW favors dissolution, but

H-bonding dominates.

pKa (Acidic) ~3.5 – 4.0 (Carboxyl)
Soluble in basic aqueous

media (pH > 5).

pKa (Basic) ~2.5 (Pyrazole N)
Soluble in strong acidic media

(pH < 1).

Zwitterionic Potential High

Can form internal salts,

reducing solubility in non-polar

solvents (Hexane, Toluene).

Melting Point 188–211 °C (Analog range)

High

indicates strong crystal lattice

energy, requiring high-boiling

or protic solvents for

dissolution.

Predictive Solubility Profile
Based on thermodynamic data from structural analogs (3,5-dimethylpyrazole and 5-

methylpyrazole-3-carboxylic acid), the solubility behavior of 5-methylpyrazole-3-acetic acid

follows a distinct polarity-driven hierarchy.

Solvent Hierarchy & Interaction Mechanism
The molecule exhibits amphiprotic solubility behavior. It dissolves best in solvents capable of

disrupting its strong intermolecular hydrogen bond network (dimerization of carboxylic acids +

pyrazole N-H interactions).
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Solvent Class Predicted Solubility Mechanism / Rationale

Dipolar Aprotic (DMSO, DMF) Very High

Strong disruption of lattice

energy; excellent for initial

dissolution but poor for

crystallization (hard to

remove).

Lower Alcohols (Methanol,

Ethanol)
High

H-bond donation/acceptance

matches the solute. Preferred

for recrystallization (often with

water antisolvent).

Polar Ethers (THF, Dioxane) Moderate

Good solvation of the pyrazole

ring; moderate interaction with

the carboxyl group.

Esters/Ketones (Ethyl Acetate,

Acetone)
Moderate to Low

Soluble at reflux; likely poor at

RT. Ideal candidates for

cooling crystallization.

Aromatic Hydrocarbons

(Toluene)
Low

Interaction limited to

stacking; insufficient to break

H-bonds. Used as an

antisolvent.

Alkanes (Hexane, Heptane) Negligible Strictly an antisolvent.

Technical Insight: The solubility of the analog 3,5-dimethylpyrazole increases in the order:

Acetonitrile < Toluene < Acetone < Ethanol < 1-Butanol. The acetic acid derivative will shift this

scale towards more polar solvents due to the

group.
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Experimental Protocol: Solubility Determination
To generate precise mole fraction (

) data for thermodynamic modeling, follow this self-validating gravimetric method. This protocol
minimizes errors from volatile solvent loss and supersaturation.

Workflow Diagram
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 T_1 to T_n Syringe Filtration
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Modeling
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Figure 1: Standardized isothermal saturation workflow for solubility determination.

Step-by-Step Methodology
Preparation: Add excess 5-methylpyrazole-3-acetic acid solid to 20 mL of the target solvent

in a jacketed equilibrium cell.

Equilibration: Stir continuously at the target temperature (

) for 24 hours. Temperature control must be

.

Validation (Self-Check): Stop stirring and allow phases to separate for 2 hours. Ensure solid

phase is still present. If fully dissolved, the experiment is invalid (add more solid).

Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE

filter to prevent "crash-out" during transfer.

Quantification:

Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight.
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HPLC (Preferred): Dilute aliquot and analyze against a standard curve (C18 column,

Water/ACN gradient).

Thermodynamic Modeling
Once experimental data (

) is obtained, fit the data to the Modified Apelblat Equation. This semi-empirical model is the
industry standard for correlating solubility of pyrazole derivatives.

Modified Apelblat Equation
: Mole fraction solubility.

: Absolute temperature (Kelvin).

: Empirical parameters derived from regression.

Interpretation of Parameters:

Parameter B: Related to the enthalpy of solution. A large negative

indicates a highly endothermic dissolution (solubility increases sharply with T).

Fit Quality: A Relative Average Deviation (RAD)

indicates a robust model suitable for process engineering.

Recrystallization Strategy
For purification of 5-methylpyrazole-3-acetic acid, a cooling crystallization or anti-solvent

approach is recommended based on the polarity differential.

Solvent Selection Decision Matrix
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Crude 5-Methylpyrazole-3-acetic acid

Major Impurity Type?

Polar/Inorganic Salts Non-polar Byproducts
(Oils/Tars)

Method A: Water Wash
(pH Adjustment)

High Solubility in H2O

Method B: Recrystallization
from Ethanol/Water

Standard Protocol

Method C: Trituration
in Ethyl Acetate

If Purity > 85%
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Figure 2: Solvent selection logic for purification based on impurity profile.

Recommended Purification Protocol (Method B)
Dissolution: Suspend crude solid in Ethanol (95%) or Methanol. Heat to reflux (

) until fully dissolved.

Filtration: Perform hot filtration to remove insoluble inorganic salts (e.g., NaCl, catalyst

residues).

Crystallization:

Option 1 (Cooling): Slowly cool to

at a rate of

.
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Option 2 (Anti-solvent): If yield is low, add Water or Toluene dropwise at reflux until

turbidity persists, then cool.

Isolation: Filter the white crystalline solid and wash with cold anti-solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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